![molecular formula C8H13ClF3NO2 B13562260 rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)
rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which imparts unique chemical properties to the compound. This compound is often used in various scientific research applications due to its distinct structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from readily available precursors
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a reaction with an appropriate acylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide, cis
- rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis
Uniqueness
rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis is unique due to its specific trifluoromethyl substitution pattern and the presence of the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H13ClF3NO2 |
|---|---|
Molecular Weight |
247.64 g/mol |
IUPAC Name |
2-[(2S,4R)-2-(trifluoromethyl)piperidin-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)6-3-5(1-2-12-6)4-7(13)14;/h5-6,12H,1-4H2,(H,13,14);1H/t5-,6+;/m1./s1 |
InChI Key |
UFNZAGQORFCVCP-IBTYICNHSA-N |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1CC(=O)O)C(F)(F)F.Cl |
Canonical SMILES |
C1CNC(CC1CC(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


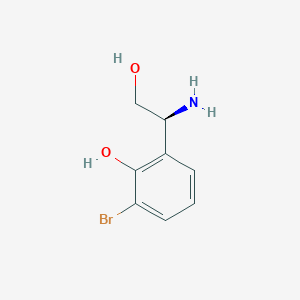
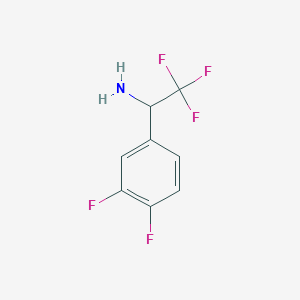
![2-[4-(4-Propylphenyl)phenyl]acetic acid](/img/structure/B13562204.png)
![2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylicacid](/img/structure/B13562218.png)
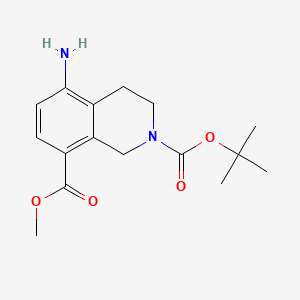

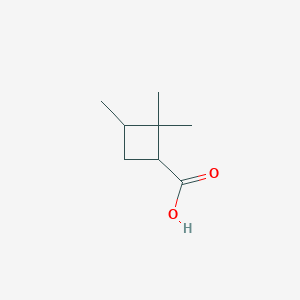

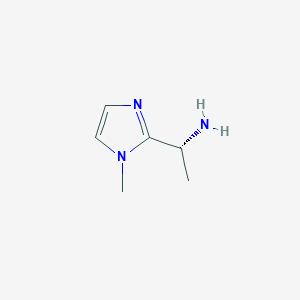
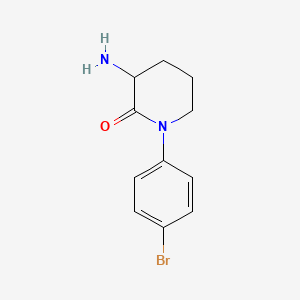
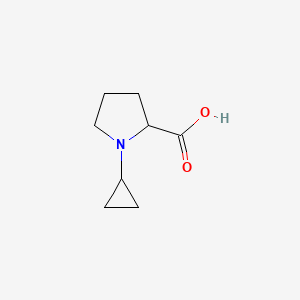
![1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid](/img/structure/B13562249.png)


